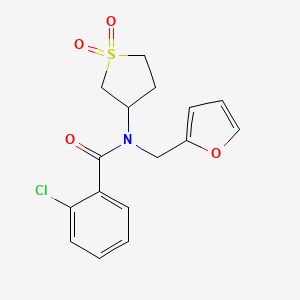
N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. It was first synthesized in 2013 by the Japanese pharmaceutical company, Fujifilm Wako Pure Chemical Corporation. FUB-144 is a potent agonist of the cannabinoid receptors CB1 and CB2, and it is used in scientific research to study the effects of cannabinoids on the body.
Wirkmechanismus
N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide acts as a potent agonist of the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, such as pain, inflammation, and mood. When N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide binds to these receptors, it activates them, leading to the release of neurotransmitters and other signaling molecules that modulate these processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have a wide range of biochemical and physiological effects on the body. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties, as well as the ability to induce sedation and alter mood. N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the pharmacology of these receptors and their role in various physiological processes. However, one limitation of using N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide is its potential toxicity and adverse effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of research is the investigation of the endocannabinoid system and its role in various physiological and pathological processes, such as pain, inflammation, and neurodegeneration. Finally, the potential therapeutic applications of synthetic cannabinoids, such as N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide, in the treatment of various diseases and conditions, should be explored further.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide is used in scientific research to study the effects of cannabinoids on the body. It is commonly used as a reference compound for the development of new synthetic cannabinoids. N-(2-fluorophenyl)-3-(5-methyl-2-thienyl)propanamide is also used to investigate the pharmacological properties of cannabinoids, such as their effects on pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABGFGCHFSXSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4392813.png)
![ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate](/img/structure/B4392821.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4392849.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)



